molecular formula C9H16N4O B13058703 1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13058703
M. Wt: 196.25 g/mol
InChI Key: MXYQXYKVPVHCQV-UHFFFAOYSA-N
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Description

1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted at the 1-position with a 2-(oxan-2-yl)ethyl group. The oxan-2-yl moiety refers to a tetrahydropyran (THP) ring, which introduces steric bulk and ether functionality.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[2-(oxan-2-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c10-9-11-7-13(12-9)5-4-8-3-1-2-6-14-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

MXYQXYKVPVHCQV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(oxan-2-yl)ethylamine with 1H-1,2,4-triazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function. The oxane ring may enhance the compound’s binding affinity and selectivity by providing additional interactions with the target.

Comparison with Similar Compounds

1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine

  • Structure : A branched alkyl chain (2-ethylhexyl) replaces the THP-containing substituent.
  • Molecular Formula: C₁₀H₂₀N₄; Monoisotopic mass: 196.1688 .
  • Key Differences :
    • The 2-ethylhexyl group is purely aliphatic, lacking the ether oxygen present in the THP group. This increases hydrophobicity (higher logP) compared to the target compound.
    • Applications in energetic materials are less likely due to the absence of oxygen-mediated hydrogen bonding or polarity.
  • Synthesis : Likely via alkylation of 1H-1,2,4-triazol-3-amine with 2-ethylhexyl bromide under basic conditions .

1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine

  • Structure : A 4-fluorobenzyl group introduces aromaticity and electronegativity.
  • Molecular Formula : C₉H₉FN₄; Molecular weight: 192.2 .
  • Likely exhibits higher metabolic stability due to the fluorine atom’s resistance to oxidative degradation.
  • Applications: Potential in medicinal chemistry for targeted binding to aromatic enzyme pockets .

5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine

  • Structure : Substituted with a tetrazole ring at the 5-position, creating a nitrogen-rich system.
  • Key Differences :
    • The tetrazole group significantly increases nitrogen content (83.3% by mass) and heats of formation (+418 kJ/mol), making it suitable for energetic materials .
    • Unlike the THP group, the tetrazole introduces acidity (pKa ~4.7) and hydrogen-bonding capacity.
  • Synthesis: Generated via domino reactions of amines, triethyl orthoformate (TEOF), and sodium azide .

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

  • Structure : Features a pyrrolidine-substituted ethyl chain.
  • Molecular Formula : C₈H₁₄N₄ (base); Molecular weight: 166.23 .
  • Key Differences :
    • The pyrrolidine group introduces a secondary amine, increasing basicity (pKa ~10) compared to the THP group’s neutral ether.
    • Enhanced solubility in polar solvents due to protonation at physiological pH.
  • Applications: Potential as a ligand for metal coordination or in drug discovery .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine 2-(THP)ethyl C₉H₁₆N₄O 196.25 (est.) Moderate hydrophilicity, drug candidates
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine Branched alkyl C₁₀H₂₀N₄ 196.30 High logP, material science
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine Fluorinated aryl C₉H₉FN₄ 192.20 Halogen bonding, medicinal chemistry
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine Tetrazole C₃H₄N₈ 152.12 Energetic materials, high nitrogen content

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